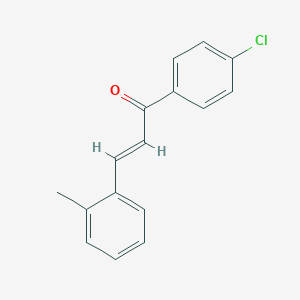

4'-氯-2-甲基查尔酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

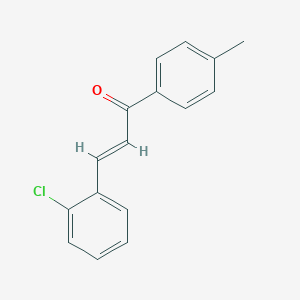

“4’-Chloro-2-methylchalcone” is a type of chalcone, which are a group of naturally occurring compounds that have biological effects that include anti-inflammatory, anti-cancer, and antibacterial properties . Chalcones are considered valuable species because they possess a ketoethylenic moiety, CO–CH═CH– .

Synthesis Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds. A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .

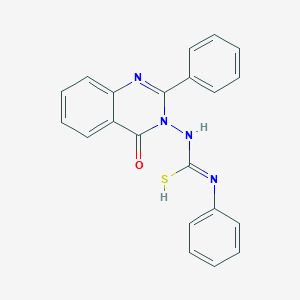

Molecular Structure Analysis

The molecular structure of chalcones, including “4’-Chloro-2-methylchalcone”, is based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . In their aromatic rings, they have a delocalized π-electron-containing order .

Chemical Reactions Analysis

Chalcones, including “4’-Chloro-2-methylchalcone”, are known to undergo many chemical reactions. They are also used to synthesize heterocyclic compounds . The chemical reactions of chalcones have been studied extensively, and they have been shown to interact with various biomolecules .

科学研究应用

Fluorescent Material Applications

Scientific Field

Material Science

Application Summary

Due to its structural properties, 4’-Chloro-2-methylchalcone can be used in the development of fluorescent materials for imaging and diagnostic purposes.

Methods of Application

The compound is incorporated into various materials and tested for fluorescence intensity and stability under different conditions, such as varying pH and temperature.

Results Summary

The chalcone derivative has shown promising results as a stable fluorescent compound with potential applications in bioimaging and diagnostics.

These applications highlight the versatility and potential of 4’-Chloro-2-methylchalcone in various scientific fields. The compound’s properties make it a valuable subject for ongoing and future research endeavors .

Anti-filarial Applications

Scientific Field

Tropical Medicine

Application Summary

4’-Chloro-2-methylchalcone is investigated for its potential to treat filarial infections, which are caused by parasitic worms.

Methods of Application

The activity is usually tested using in vitro assays with filarial worms or their larval stages.

Results Summary

The compound has exhibited the ability to kill or inhibit the growth of filarial parasites, offering a possible new avenue for treating these infections.

These additional applications further demonstrate the broad spectrum of scientific research potential for 4’-Chloro-2-methylchalcone across various fields of medicine and pharmacology .

Osteogenic Applications

Scientific Field

Orthopedics

Application Summary

There is interest in the potential of 4’-Chloro-2-methylchalcone to promote bone growth and repair, which could have implications for orthopedic treatments.

Methods of Application

The compound’s osteogenic effects are evaluated in vitro using osteoblast cultures and in vivo in animal models with bone injuries.

Results Summary

Results have shown that 4’-Chloro-2-methylchalcone can stimulate osteoblast activity and enhance bone healing, suggesting its utility in orthopedic applications.

These additional applications underscore the extensive research interest in 4’-Chloro-2-methylchalcone and its potential to contribute to various fields of scientific and medical research .

属性

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWDRJFOCPFWDQ-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2-methylchalcone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Diethylamino)ethyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B502823.png)

![N-{2-chloro-5-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B502826.png)

![Ethyl 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502837.png)

![ethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B502840.png)

![1-Phenyl-2-[(7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B502844.png)

![3-[(4-Chlorobenzyl)sulfanyl]-7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B502845.png)

![1-{[7-(3-Chlorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetone](/img/structure/B502846.png)